molecular formula C20H15ClN6O2S B2557784 2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide CAS No. 952854-46-5

2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide

Cat. No. B2557784
CAS RN: 952854-46-5
M. Wt: 438.89
InChI Key: GNGWYCPRFLMEDS-UHFFFAOYSA-N
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Description

2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide is a useful research compound. Its molecular formula is C20H15ClN6O2S and its molecular weight is 438.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, novel thiohydrazonates and pyrazolo[3,4-b]pyridines have shown significant inhibitory activity against bacterial strains such as Klebsiella pneumonia, Staphylococcus aureus, Escherichia coli, and Streptococcus mutans (Mekky & Sanad, 2019). Furthermore, pyridine and fused pyridine derivatives have exhibited antimicrobial and antioxidant activity, highlighting their potential as pharmacological agents (Flefel et al., 2018).

Material Science and Photoluminescence

In the realm of material science, pyridine-containing compounds have demonstrated significant thermal stability and photoluminescent properties. For example, new pyridine-containing polyimides showed high glass transition temperatures and thermal stability, along with interesting photoluminescent properties when protonated (Wang et al., 2008). This suggests potential applications in advanced materials and optoelectronic devices.

properties

IUPAC Name

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2S/c21-12-4-3-5-13(8-12)27-18-15(10-23-27)19(29)26-14(11-30-20(26)25-18)9-17(28)24-16-6-1-2-7-22-16/h1-8,10,14H,9,11H2,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGWYCPRFLMEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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